2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide is a potent local anesthetic of the ester type. It is commonly used for surface and spinal anesthesia due to its ability to block nerve impulses by inhibiting sodium ion influx, which is essential for the initiation and conduction of nerve impulses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide typically involves the esterification of p-(butylamino)benzoic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization and filtration are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving nerve impulse transmission and inhibition.
Medicine: Utilized as a local anesthetic in clinical settings for minor surgical procedures and pain management.
Industry: Applied in the formulation of topical anesthetic creams and gels.
Mechanism of Action
The compound exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the influx of sodium ions, which is necessary for the depolarization phase of the action potential. As a result, nerve impulse transmission is halted, leading to a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential propagation.
Comparison with Similar Compounds
Similar Compounds
Procaine: Another ester-type local anesthetic with a similar mechanism of action but shorter duration of effect.
Lidocaine: An amide-type local anesthetic with a longer duration of action and different metabolic pathways.
Bupivacaine: A potent amide-type local anesthetic with a longer duration and higher potency compared to 2-(Dimethylamino)ethyl p-(butylamino)benzoate hydrobromide.
Uniqueness
This compound is unique due to its specific ester linkage, which influences its pharmacokinetic properties, such as onset and duration of action. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
This compound’s combination of potency, duration, and specific pharmacological properties makes it a valuable tool in both clinical and research settings.
Properties
CAS No. |
100311-22-6 |
---|---|
Molecular Formula |
C15H25BrN2O2 |
Molecular Weight |
345.27 g/mol |
IUPAC Name |
2-[4-(butylamino)benzoyl]oxyethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C15H24N2O2.BrH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H |
InChI Key |
JYLAGMQFZICMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.